molecular formula C16H18N4O2 B6424401 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide CAS No. 2034266-82-3

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide

Cat. No. B6424401
CAS RN: 2034266-82-3
M. Wt: 298.34 g/mol
InChI Key: RSGBKZMSJWHIMH-UHFFFAOYSA-N
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Description

“N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide” is a compound that contains a triazole moiety. Triazole compounds are significant heterocycles that exhibit broad biological activities . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles in very good yields under metal-free conditions from readily accessible 2-aminoacrylates and aryldiazonium salts .


Molecular Structure Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .


Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles in very good yields under metal-free conditions from readily accessible 2-aminoacrylates and aryldiazonium salts .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Drug Discovery

The compound contains a 1,2,3-triazole moiety, which is a privileged structure motif that has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various synthetic applications .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . They can be used to create polymers with unique properties, contributing to the development of new materials .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form stable complexes with various substrates .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is useful in various fields, including drug delivery and biomaterials .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize biological processes . They can be used to create fluorescent probes for imaging applications .

Materials Science

In materials science, 1,2,3-triazoles are used to create new materials with unique properties . They can be used to modify the properties of materials, making them more suitable for specific applications .

As for “F6514-6997”, it is a biodegradable polymer compound suitable for injection moulding applications . It’s mainly made from renewable raw materials and is especially suitable for creating products with a pearlescent sheen and a pleasant feel . It’s approved for food contact and is industrially compostable . However, more specific applications or research related to this compound are not readily available in the current literature.

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11(2)13(10-20-17-7-8-18-20)19-16(21)15-9-12-5-3-4-6-14(12)22-15/h3-9,11,13H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBKZMSJWHIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide

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